molecular formula C20H15N3O2S B2634279 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile CAS No. 450352-93-9

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Cat. No.: B2634279
CAS No.: 450352-93-9
M. Wt: 361.42
InChI Key: HFNFOYHPDIYDRB-XNTDXEJSSA-N
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Description

This compound belongs to the acrylonitrile class of molecules, characterized by a central α,β-unsaturated nitrile group conjugated with a benzothiazole core. Its structure includes a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) substituent on the thiazole ring and a m-tolylamino (3-methylphenylamino) group on the acrylonitrile moiety. These substituents confer unique electronic and steric properties, influencing its physicochemical behavior and biological activity.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-3-2-4-16(7-13)22-10-15(9-21)20-23-17(11-26-20)14-5-6-18-19(8-14)25-12-24-18/h2-8,10-11,22H,12H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNFOYHPDIYDRB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the benzo[d][1,3]dioxole group: This step involves the coupling of the thiazole derivative with a benzo[d][1,3]dioxole-containing reagent.

    Formation of the acrylonitrile moiety: This is typically done through a Knoevenagel condensation reaction, where the thiazole derivative is reacted with an appropriate nitrile compound in the presence of a base.

    Final coupling with m-tolylamine: The final step involves the reaction of the intermediate with m-tolylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound shares a common acrylonitrile-benzothiazole scaffold with analogs but differs in substituents. Key comparisons include:

Compound Name Substituent on Thiazole Substituent on Acrylonitrile Key Structural Differences
Target Compound Benzo[d][1,3]dioxol-5-yl m-Tolylamino Methylenedioxyphenyl enhances electron density
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) None Pyridin-3-yl Pyridine ring introduces basicity
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) None Chlorophenyl-furan Chlorine and furan enhance hydrophobicity
(E)-2-(Benzo[d]thiazol-2-yl)-3-(1,1'-biphenyl-4-yl)acrylonitrile (7j) None Biphenyl Biphenyl group increases rigidity
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile 3,4-Dichlorophenyl Benzo[d][1,3]dioxol-5-ylamino Dichlorophenyl enhances electrophilicity
TP1 Dye [(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile] None Thiophen-diphenylamino Thiophene and diphenylamino enable fluorescence

Key Observations :

  • The m-tolylamino group introduces a methyl substituent at the meta position, which may improve lipophilicity compared to unsubstituted aniline derivatives .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Notes
Target Compound Not reported Not reported Likely higher due to rigid substituents
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) 155–157 66 Green solid; moderate yield
(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-furyl)acrylonitrile (7i) 138–140 51 Yellow solid; lower melting point
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile Not reported Not reported Dichlorophenyl may increase crystallinity

Trends :

  • Bulky, electron-rich substituents (e.g., biphenyl in 7j ) correlate with higher melting points due to increased intermolecular interactions.
  • Polar groups (e.g., pyridine in 7f ) may reduce solubility in nonpolar solvents.
Anticancer and Antimicrobial Potential:
  • Analogs with methylenedioxyphenyl groups (e.g., compound 102a ) show potent inhibitory activity against HCT-116 cancer cells (IC₅₀ = 2.1 µM).
  • Compounds with pyridine (7f) or chlorophenyl-furan (7g) substituents exhibit moderate antibacterial activity against Staphylococcus aureus .
Antiviral Activity:
  • Benzothiazole derivatives with dimethylamino substituents inhibit Herpes Simplex Virus . The m-tolylamino group’s steric bulk may alter binding to viral targets.

Biological Activity

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a complex organic compound featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. This unique structural combination suggests potential for diverse biological activities, making it a candidate for further investigation in medicinal chemistry.

Structural Features

The compound's molecular formula is C19H16N4O4SC_{19}H_{16}N_4O_4S, with a molecular weight of approximately 392.39 g/mol. Its structure is characterized by the following key components:

Structural FeatureDescription
Thiazole RingA five-membered heterocyclic compound containing sulfur and nitrogen.
Benzo[d][1,3]dioxoleA bicyclic structure known for its pharmacological properties.
Acrylonitrile GroupA nitrile functional group that may enhance reactivity and biological activity.

Biological Activity Predictions

Computer-aided predictions suggest that this compound could exhibit various pharmacological activities due to its structural features. Similar compounds have been associated with:

  • Antimicrobial Activity : Compounds with thiazole and dioxole moieties often exhibit antibacterial and antifungal properties.
  • Anticancer Potential : The presence of the acrylonitrile group may contribute to cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Benzodioxole derivatives are known for their anti-inflammatory properties.

Case Studies and Research Findings

Recent research has highlighted the biological importance of thiazole and benzodioxole derivatives:

  • Antimicrobial Studies : A study evaluated various thiazole derivatives, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
  • Cytotoxicity Assays : Compounds structurally similar to this compound were tested against human cancer cell lines (e.g., SK-Hep-1, MDA-MB-231). Some exhibited moderate to strong cytotoxicity .
  • Inhibition Studies : Inhibitory effects on specific protein interactions have been documented for related compounds, indicating potential applications in treating diseases like Alzheimer's through modulation of amyloid beta peptide interactions .

Synthesis Approaches

The synthesis of this compound can be achieved through several methods:

Synthesis MethodDescription
Multi-step SynthesisInvolves the formation of the thiazole ring followed by coupling with the benzo[d][1,3]dioxole moiety and subsequent nitrilation.
One-pot ReactionsSimplifies synthesis by combining all reactants in a single step, potentially improving yield and reducing reaction time.

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